ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with various functional groups, including an ethyl ester, dimethoxyphenyl, and aminoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxyphenethylamine with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor in the synthesis of the target compound.
Ethyl (2E)-5-(3,4-Dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another compound with similar structural features.
Uniqueness
Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H28N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-6-26-20(23)19-13(2)16(14(3)22-19)12-21-10-9-15-7-8-17(24-4)18(11-15)25-5/h7-8,11,21-22H,6,9-10,12H2,1-5H3 |
InChI Key |
JHOCAJYAJJRJST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNCCC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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